2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide

Description

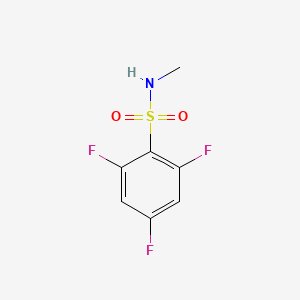

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXTVMHXLWIGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Conformational Analysis of 2,4,6 Trifluoro N Methylbenzene 1 Sulfonamide

Spectroscopic Characterization Techniques for Definitive Molecular Structure Determination

Spectroscopic methods are fundamental to elucidating the connectivity and electronic environment of atoms within a molecule.

High-resolution NMR spectroscopy would provide critical insights into the molecular framework of 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton. The chemical shift of the N-methyl group would be anticipated in the range of 2.5-3.5 ppm, likely appearing as a doublet due to coupling with the adjacent nitrogen-bound proton. The single aromatic proton would resonate in the downfield region, typically between 7.0 and 8.0 ppm, and would exhibit coupling to the adjacent fluorine atoms, resulting in a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The N-methyl carbon would appear in the aliphatic region (around 25-40 ppm). The aromatic carbons would be observed in the 100-165 ppm range. The carbons directly bonded to fluorine would show characteristic large one-bond C-F coupling constants, while other carbons in the aromatic ring would display smaller two- and three-bond couplings.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial technique for this compound. It would show signals for the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would provide information about their electronic environment and their spatial relationships with each other and with the aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | N-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | N-CH₃ |

| Data not available | Aromatic C-S |

| Data not available | Aromatic C-F |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-F stretching vibrations (in the 1350-1000 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Table 4: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | Aliphatic C-H stretch |

| Data not available | S=O asymmetric stretch |

| Data not available | S=O symmetric stretch |

| Data not available | C-F stretch |

HRMS is essential for determining the precise molecular weight and elemental formula of the compound. By providing a highly accurate mass measurement, it allows for the unambiguous confirmation of the chemical formula C₇H₆F₃NO₂S.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Measured m/z |

|---|

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry in the solid state. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and identify any intermolecular interactions.

Analysis of Molecular Conformation, Torsion Angles, and Stereochemical Attributes

The conformation of the N-methylbenzenesulfonamide moiety is of significant interest. Key torsion angles, such as the C-S-N-C dihedral angle, would define the relative orientation of the aryl and methyl groups around the sulfonamide linkage. Computational modeling, in conjunction with any available experimental data, would be employed to explore the potential energy surface and identify the most stable conformers.

Reactivity and Reaction Mechanism Studies of 2,4,6 Trifluoro N Methylbenzene 1 Sulfonamide

Reactivity of the Sulfonamide Nitrogen Moiety

The sulfonamide functional group (-SO₂NH-) is a critical site of reactivity in 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide. Its chemical behavior is largely dictated by the acidic nature of the N-H proton and the nucleophilicity of the resulting conjugate base.

The proton on the nitrogen atom of the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This effect is significantly amplified by the three fluorine atoms on the benzene (B151609) ring. The acidity of N-methylbenzenesulfonamides is highly dependent on the electronic character of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups increase the acidity (lower the pKₐ value) by stabilizing the resulting sulfonamidate anion.

In a study of para-substituted N-methylbenzenesulfonamides in aqueous sulfuric acid, a clear trend was observed where electron-withdrawing substituents led to lower pKₐ values for the conjugate acid (pKBH+), indicating a more acidic N-H proton in the neutral sulfonamide. researchgate.net For instance, the pKBH+ value for the 4-nitro-substituted compound was -6.0, compared to -4.2 for the 4-methyl-substituted analog. researchgate.net

Given that the three fluorine atoms in this compound exert a powerful inductive electron-withdrawing effect, the N-H proton of this compound is expected to be considerably more acidic than that of unsubstituted or alkyl-substituted N-methylbenzenesulfonamides. This increased acidity facilitates deprotonation to form the corresponding N-anion, which is a key intermediate in many of its reactions. The equilibrium for this proton transfer lies further towards the anionic form compared to less fluorinated analogs, especially in the presence of a base. This enhanced acidity is a crucial factor in its N-alkylation and N-acylation reactions. researchgate.net

Table 1: Acidity Data for Substituted N-Methylbenzenesulfonamides

| Substituent (X) on Benzene Ring | pKₐ of Conjugate Acid (pKBH+) | Relative Acidity of N-H Proton |

| 4-MeO | -3.5 ± 0.2 researchgate.net | Least Acidic |

| 4-Me | -4.2 ± 0.2 researchgate.net | |

| 4-Cl | -5.2 ± 0.3 researchgate.net | |

| 4-NO₂ | -6.0 ± 0.3 researchgate.net | Most Acidic |

| 2,4,6-Trifluoro | Estimated to be < -6.0 | Very High |

Note: Data is for protonation on the sulfonyl oxygen in strong acid. The trend reflects the electron-withdrawing influence on the entire molecule, which correlates with the acidity of the N-H proton in standard media.

The deprotonated form of this compound, the sulfonamidate anion, is a potent nucleophile. This allows it to participate in a variety of N-substitution reactions.

N-Alkylation: This reaction involves the substitution of the N-H proton with an alkyl group. It typically proceeds via an Sₙ2 mechanism where the sulfonamidate anion attacks an alkyl halide or another suitable electrophile. Modern methods also utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis, often employing precious metal or earth-abundant metal complexes. rsc.orgacs.org For example, iridium and manganese complexes have proven effective for the N-alkylation of various sulfonamides with alcohols, generating water as the only byproduct. rsc.orgacs.org Given its enhanced acidity, this compound can be readily deprotonated to facilitate these alkylation reactions under relatively mild basic conditions.

N-Acylation: Similar to alkylation, the sulfonamidate anion can react with acylating agents such as acyl chlorides or anhydrides to form N-acylsulfonamides. This reaction is a common method for installing a protective group or for synthesizing more complex molecular structures. The high nucleophilicity of the anion, coupled with the excellent leaving group ability of the halide in an acyl chloride, makes this a very efficient transformation.

Electrophilic and Nucleophilic Reactivity of the Trifluorinated Benzene Ring

The electronic properties of the aromatic ring are profoundly altered by the presence of three fluorine atoms and a sulfonyl group, which in turn governs its reactivity towards electrophiles and nucleophiles.

The electron density of the benzene ring in this compound is significantly reduced. This is due to the cumulative effect of two distinct electron-withdrawing mechanisms:

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong inductive effect, pulling electron density away from the carbon atom to which it is attached. stackexchange.com With three fluorine atoms positioned at the 2, 4, and 6 positions, this effect is substantial across the entire ring. The -SO₂N(H)CH₃ group is also a powerful inductively electron-withdrawing group.

Resonance Effect (+M/-M): While fluorine can donate a lone pair of electrons into the ring via resonance (+M effect), this effect is weak for halogens and is overwhelmingly surpassed by their strong -I effect. stackexchange.com The sulfonyl group, conversely, withdraws electron density from the π-system via resonance (-M effect).

The combination of these effects results in a highly electron-deficient (electron-poor) aromatic ring. youtube.com This general decrease in electron density deactivates the ring towards attack by electrophiles but strongly activates it towards attack by nucleophiles. researchgate.netyoutube.com

The substitution pattern on the ring dictates the regiochemical outcome of any potential aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The this compound ring is extremely deactivated towards EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orglibretexts.org Both the sulfonyl group and the fluorine atoms are deactivating. minia.edu.eguci.edu The sulfonyl group is a meta-director, guiding incoming electrophiles to the 3 and 5 positions. The fluorine atoms at positions 2, 4, and 6 are ortho, para-directors. However, their deactivating nature is dominant. In this specific molecule, the positions meta to the sulfonyl group (C3, C5) are the only available sites for substitution. Therefore, any EAS reaction, if forced to occur under harsh conditions, would be expected to yield substitution at the C3 and/or C5 positions. rsc.org

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it highly susceptible to NAS. libretexts.org This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to a potential leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this compound, the fluorine atoms themselves can act as leaving groups. The fluorine at the C4 (para) position is activated by the sulfonyl group at C1 and the fluorines at C2 and C6. The fluorines at the C2 and C6 (ortho) positions are activated by the sulfonyl group and the fluorine at C4. Consequently, nucleophiles will preferentially attack positions 2, 4, or 6, leading to the displacement of a fluoride (B91410) ion. The regioselectivity among these positions would depend on the specific nucleophile and reaction conditions, but the para position (C4) is often the most reactive site in similar polyfluorinated systems. semanticscholar.orgnih.gov

Table 2: Predicted Regioselectivity for Aromatic Substitution

| Reaction Type | Ring Activity | Preferred Position(s) of Attack | Rationale |

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | C3, C5 | The sulfonyl group is a strong meta-director, and the ring is electron-poor. rsc.org |

| Nucleophilic Aromatic Substitution (NAS) | Highly Activated | C2, C4, C6 | Strong electron-withdrawing groups (-SO₂R, -F) at ortho/para positions stabilize the anionic intermediate. libretexts.org |

Transformations Involving the Sulfonyl Group (e.g., Reduction, Exchange Reactions)

The sulfonyl group itself can undergo chemical transformations, although the C-S and S-O bonds are generally robust.

Reduction: The sulfonyl group is resistant to many reducing agents but can be reduced under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes cleave the C-S bond, leading to desulfonylation, effectively replacing the entire sulfonyl group with a hydrogen atom. wikipedia.orgcdnsciencepub.com Milder methods using reagents like triphenylphosphine (B44618) can reduce arylsulfonyl chlorides to the corresponding aryl thiols, though this is not directly applicable to the sulfonamide. researchgate.net Reductive desulfonylation can also be achieved using metal amalgams (e.g., sodium amalgam) or transition metal catalysts. wikipedia.org The specific outcome for this compound would depend heavily on the chosen reagent and conditions.

Exchange Reactions: Nucleophilic substitution can occur directly at the tetracoordinate sulfur atom. mdpi.com These reactions typically proceed via an Sₙ2-like mechanism or an addition-elimination pathway involving a pentacoordinate sulfur intermediate. nih.govnih.gov For example, reaction with a strong nucleophile could potentially displace the N-methylamino group or one of the sulfonyl oxygens, although such reactions are less common than those involving the N-H proton or the aromatic ring. The rate and mechanism of such exchange reactions are influenced by the substituents on the aromatic ring. nih.govnih.gov

Chemical Stability and Elucidation of Degradation Pathways under Controlled Conditions

The chemical stability of this compound is a critical parameter for its handling, storage, and application. While specific experimental studies on this exact molecule are not extensively available in the public domain, a robust understanding of its stability and potential degradation pathways can be inferred from the behavior of structurally similar compounds, including various sulfonamides and fluorinated aromatic molecules. Forced degradation studies, which intentionally expose the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradants and understanding the molecule's intrinsic stability.

The trifluoromethyl group is known to enhance the chemical stability of compounds. chemimpex.com Generally, sulfonamides are hydrolytically stable, especially at neutral and alkaline pH levels. nih.gov However, under acidic conditions, hydrolysis can occur. The presence of electron-withdrawing groups, such as the fluorine atoms on the benzene ring, can influence the thermal stability of the molecule. longdom.org

An examination of related N-methyl and N,N-dimethylbenzamides indicates that N-(hydroxymethyl) compounds can be formed as metabolites, with their stability being influenced by substitution on the nitrogen atom. nih.gov

Below is a detailed analysis of the anticipated stability of this compound under various controlled conditions, including hypothetical data to illustrate expected outcomes of forced degradation studies.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceutical and chemical compounds. The stability of this compound is expected to be pH-dependent. Based on the general stability of sulfonamides, the compound is likely to be relatively stable in neutral and alkaline aqueous solutions. nih.gov However, under acidic conditions, the sulfonamide bond may be susceptible to cleavage.

Table 1: Hypothetical Hydrolytic Degradation of this compound at 60°C

| pH | Time (hours) | Parent Compound Remaining (%) | Degradation Product(s) Formed |

| 2.0 | 24 | 85 | 2,4,6-Trifluorobenzenesulfonic acid, Methylamine (B109427) |

| 2.0 | 72 | 65 | 2,4,6-Trifluorobenzenesulfonic acid, Methylamine |

| 7.0 | 72 | >98 | Not significant |

| 9.0 | 72 | >99 | Not significant |

The primary degradation pathway under acidic hydrolysis is anticipated to be the cleavage of the sulfur-nitrogen (S-N) bond, yielding 2,4,6-trifluorobenzenesulfonic acid and methylamine. The strong electron-withdrawing nature of the trifluorinated phenyl ring likely enhances the stability of the sulfonyl group, making the S-N bond the most probable site of hydrolytic attack.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation. Exposure to ultraviolet (UV) radiation may induce cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds. The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Table 2: Hypothetical Photodegradation of this compound (Solid State) under ICH Photostability Conditions

| Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Products |

| UV Light (200 Wh/m²) | 1.2 | 97 | 2,4,6-Trifluorobenzenesulfonic acid, N-methyl radicals |

| Visible Light (1.2 M lux h) | 1.2 | >99 | Not significant |

Potential photodegradation pathways could involve homolytic cleavage of the C-S bond, leading to the formation of radical species that could further react to form a variety of byproducts. Another possibility is the cleavage of the S-N bond.

Thermal Stability

The thermal stability of this compound is expected to be relatively high due to the presence of the stable aromatic ring and the strong covalent bonds. The electron-withdrawing fluorine atoms may further enhance the thermal stability of the benzene ring. longdom.org Decomposition at elevated temperatures would likely involve the cleavage of the sulfonamide group.

Table 3: Hypothetical Thermal Degradation of this compound (Solid State)

| Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Decomposition Products |

| 100 | 24 | >99 | Not significant |

| 150 | 24 | 95 | Sulfur dioxide, 2,4,6-Trifluoro-N-methylaniline |

| 200 | 24 | 80 | Sulfur dioxide, 2,4,6-Trifluoro-N-methylaniline, and other fragments |

The most likely thermal degradation pathway involves the extrusion of sulfur dioxide from the sulfonamide moiety, a common decomposition route for benzenesulfonamides. This would lead to the formation of 2,4,6-Trifluoro-N-methylaniline. At higher temperatures, further fragmentation of the aromatic ring and the methyl group could occur.

Summary of Potential Degradation Pathways

Based on the analysis of structurally related compounds, the primary degradation pathways for this compound under controlled stress conditions are proposed as:

Acidic Hydrolysis: Cleavage of the S-N bond to form 2,4,6-trifluorobenzenesulfonic acid and methylamine.

Photodegradation: Potential cleavage of the C-S or S-N bonds, leading to the formation of radical species and subsequent products.

Thermal Decomposition: Extrusion of sulfur dioxide to yield 2,4,6-Trifluoro-N-methylaniline.

It is important to emphasize that these proposed pathways are based on established chemical principles and data from analogous structures. Rigorous experimental studies under controlled degradation conditions are necessary to definitively elucidate the chemical stability and degradation pathways of this compound.

Advanced Computational and Theoretical Investigations of 2,4,6 Trifluoro N Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For sulfonamides, these methods provide insights into structure, stability, and reactivity. nih.govsci-hub.se

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. nih.gov For a sulfonamide like 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide, a DFT study would begin by calculating the molecule's ground-state geometry, which is the most stable arrangement of its atoms in space. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Studies on similar molecules, such as para- and ortho-methylbenzene sulfonamide, have used DFT methods (like B3LYP with a 6-311+G** basis set) to determine their conformational properties. nih.gov Such calculations can predict the existence of multiple stable conformers and determine their relative energies, revealing which shape the molecule is most likely to adopt. nih.gov For example, the orientation of the NH2 group relative to the S=O bonds was a key finding in these related studies. nih.gov

Table 1: Representative Data from DFT Geometric Optimization of a Sulfonamide (Note: This table is illustrative and not based on actual data for this compound.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S=O | 1.435 | O-S-O | 120.5 |

| S-N | 1.630 | C-S-N | 107.2 |

| S-C | 1.770 | S-N-C | 121.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). electrochemsci.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In computational studies of sulfonamides, the HOMO is often localized on the electron-rich aromatic ring or the sulfonamide nitrogen, while the LUMO may be distributed across the sulfonyl group and the ring, particularly if electron-withdrawing groups are present. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Phenomena

Natural Bond Orbital (NBO) analysis is used to study the distribution of electron density within a molecule and to quantify interactions between orbitals. sci-hub.se It provides a detailed picture of chemical bonds, lone pairs, and the delocalization of electrons (charge transfer) from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscape Mapping

While DFT calculations identify stable, low-energy structures, Molecular Dynamics (MD) simulations provide a view of how the molecule behaves over time at a given temperature. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion. nih.gov

For a flexible molecule, an MD simulation can map its conformational energy landscape, revealing the different shapes it can adopt and the energy barriers between them. This is particularly useful for understanding how the molecule might change its shape to interact with other molecules, such as a biological receptor. nih.gov Simulations on related sulfonamides have been used to explore their binding modes with proteins by modeling the complex atomic interactions within a solvent system. nih.gov

Computational Prediction and Detailed Assignment of Vibrational and Spectroscopic Properties

Computational methods, particularly DFT, are highly effective at predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecule's structure. nih.gov

Each calculated vibrational mode can be assigned to specific atomic motions, such as C-H stretching, S=O symmetric and asymmetric stretching, or C-F bending. This detailed assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each type of bond stretch or angle bend to a particular vibrational mode. nih.gov

Theoretical Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. A key point on this path is the transition state, which is the highest energy point that must be overcome for the reaction to proceed.

For a sulfonamide, one might study its synthesis or degradation. DFT calculations can be used to determine the geometry and energy of the reactants, products, and the transition state(s) connecting them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies on related sulfonyl chlorides have elucidated whether a reaction proceeds through a one-step (SN2) or a multi-step (addition-elimination) mechanism. nih.gov

Future Perspectives and Emerging Research Avenues for 2,4,6 Trifluoro N Methylbenzene 1 Sulfonamide

Development of Green Chemistry-Oriented Synthetic Routes with Enhanced Atom Economy and Efficiency

Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides with amines, which can be effective but may lack in atom economy and often rely on volatile organic solvents. acs.org The future synthesis of 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide is poised to incorporate principles of green chemistry to mitigate environmental impact and improve efficiency. researchgate.netresearchgate.net

Research is moving towards methodologies that utilize more benign starting materials and solvents. organic-chemistry.org One promising approach is the use of water as a solvent, which not only reduces reliance on toxic organic solvents but can also simplify product isolation, as the sulfonamide product often precipitates and can be recovered by simple filtration. researchgate.netsci-hub.se Catalyst-free methods are also being developed that proceed with high yields and selectivity in short reaction times, further enhancing the green profile of the synthesis. researchgate.net

Another key area is the improvement of atom economy—the measure of how many atoms from the reactants are incorporated into the final product. One-pot strategies starting from thiols or disulfides, which undergo oxidative chlorination in situ followed by reaction with an amine, represent a more atom-economical pathway. sci-hub.se Furthermore, employing alcohols as green alkylating agents for the sulfonamide nitrogen, catalyzed by manganese dioxide under solvent-free conditions, presents an efficient and environmentally friendly alternative. organic-chemistry.org The use of deep eutectic solvents (DES) has also been reported as a green reaction medium for copper-catalyzed sulfonamide synthesis, which demonstrates high atom economy and avoids toxic organic by-products. thieme-connect.com

Table 1: Comparison of Synthetic Routes for Sulfonamides

| Parameter | Traditional Route (Sulfonyl Chloride) | Emerging Green Routes |

|---|---|---|

| Starting Materials | 2,4,6-Trifluorobenzenesulfonyl chloride, Methylamine (B109427) | 2,4,6-Trifluorothiophenol, Nitroarenes, Arylboronic acids sci-hub.sethieme-connect.com |

| Solvent | Dichloromethane, Tetrahydrofuran, etc. | Water, Polyethylene glycol (PEG-400), Dimethyl carbonate (DMC), Deep Eutectic Solvents (DES) organic-chemistry.orgsci-hub.sethieme-connect.com |

| Reagents/Catalysts | Organic base (e.g., Triethylamine, Pyridine) | Catalyst-free systems, MnO₂, Copper catalysts organic-chemistry.orgresearchgate.netthieme-connect.com |

| Byproducts | Triethylammonium chloride (salt waste) | Water, recyclable catalysts, trimethylsilyl (B98337) chloride (can be distilled off) sci-hub.se |

| Atom Economy | Moderate | High; one-pot and multi-component reactions maximize atom incorporation organic-chemistry.orgthieme-connect.com |

| Work-up | Solvent extraction, column chromatography | Simple filtration, direct distillation of byproducts sci-hub.se |

Application of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic routes, particularly those involving complex or sensitive reagents, real-time monitoring is crucial. The application of Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, offers a powerful tool for understanding and controlling the synthesis of this compound. Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

For the synthesis of this specific sulfonamide, an FT-IR probe could monitor the reaction by tracking the disappearance of the characteristic vibrational bands of the 2,4,6-trifluorobenzenesulfonyl chloride precursor and the simultaneous appearance of the N-H and S=O stretching frequencies of the N-methylsulfonamide product. This real-time data allows for precise determination of reaction endpoints, preventing the formation of impurities from over-reaction and ensuring optimal yield. It also facilitates kinetic studies, providing insights into the reaction mechanism and helping to identify rate-limiting steps. This detailed understanding enables the fine-tuning of reaction parameters like temperature, pressure, and catalyst loading to maximize efficiency and product quality.

Integration of Compound Synthesis into Automated and High-Throughput Platforms

The fields of medicinal chemistry and materials science often require the synthesis of large libraries of related compounds for screening and optimization. Integrating the synthesis of this compound and its analogs into automated and high-throughput platforms is a significant future direction. Flow chemistry, in particular, offers numerous advantages over traditional batch processing for this purpose.

A fully automated flow-through process has been successfully developed for the production of secondary sulfonamides. nih.govacs.org In such a system, a primary sulfonamide can be immobilized on a solid support (the "catch" step), followed by reaction with various alkylating agents. The desired N-alkylated sulfonamide is then cleaved from the support (the "release" step), yielding a pure product without the need for traditional chromatographic purification. nih.gov This platform can incorporate multiple reactor columns and automated regeneration, enabling the rapid synthesis of a large library of compounds. acs.org For instance, a 48-member sulfonamide library was prepared using this approach, demonstrating its utility for high-throughput synthesis. nih.govacs.org

This automated approach ensures high reproducibility and allows for safe handling of hazardous reagents. By automating the synthesis of the aryl sulfonyl chloride precursor and the subsequent amination, multi-hundred-gram quantities can be produced efficiently and safely. mdpi.com Such platforms significantly accelerate the discovery and development process for new materials or therapeutic agents based on the trifluorinated sulfonamide scaffold.

Potential Applications in Material Science or Supramolecular Chemistry as a Building Block

The distinct structural features of this compound make it an attractive building block (synthon) for designing novel materials and supramolecular assemblies. The interplay of hydrogen bonding, π-π interactions, and potential halogen bonding can be exploited to construct ordered structures with specific functions.

The sulfonamide moiety is a classic functional group for directing self-assembly. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust and predictable intermolecular hydrogen-bonding networks, such as dimers or one-dimensional chains.

The 2,4,6-trifluorophenyl ring contributes several key properties. The fluorine atoms are highly electronegative, creating an electron-poor aromatic system that can participate in favorable π-π stacking interactions with electron-rich aromatic rings. Furthermore, the C-F bonds can act as weak hydrogen bond acceptors or participate in halogen bonding, providing additional vectors for controlling crystal packing and supramolecular architecture. The incorporation of such fluorinated motifs is a known strategy in the design of functional materials, including metal-organic frameworks (MOFs). bath.ac.uk The unique electronic and steric properties of the trifluorinated ring could be used to tune the pore size, stability, and guest-binding properties of MOFs or other porous materials.

Table 2: Supramolecular Potential of this compound

| Structural Feature | Potential Supramolecular Interaction | Potential Application |

|---|---|---|

| Sulfonamide (N-H) | Hydrogen Bond Donor | Crystal engineering, formation of tapes/sheets, organogelators |

| Sulfonamide (S=O) | Hydrogen Bond Acceptor | Directing self-assembly, co-crystal formation |

| Trifluorophenyl Ring | π-π Stacking Interactions | Organic electronics, charge-transfer materials |

| Fluorine Atoms | Halogen Bonding, Weak H-Bonding | Fine-tuning crystal packing, liquid crystal design |

| Overall Molecule | Component for Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis bath.ac.uk |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide?

The synthesis typically involves reacting 2,4,6-trifluorobenzenesulfonyl chloride with methylamine under controlled conditions. Key steps include:

- Base Selection : Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize HCl generated during sulfonamide bond formation .

- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water yields high-purity product.

Q. How can spectroscopic methods distinguish this compound from similar sulfonamides?

- <sup>19</sup>F NMR : Distinct signals for three inequivalent fluorine atoms (δ ≈ −110 to −120 ppm) confirm substitution pattern .

- IR Spectroscopy : Strong S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) confirm sulfonamide functionality .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 263.1) and fragmentation patterns differentiate it from analogs .

Q. What strategies mitigate low yields during sulfonamide formation?

- Stoichiometric Control : Excess methylamine (1.5–2 eq) ensures complete reaction with sulfonyl chloride.

- Moisture Avoidance : Anhydrous solvents and inert atmosphere (N2/Ar) prevent hydrolysis of sulfonyl chloride .

- Reaction Monitoring : TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate) identifies unreacted starting materials early .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- X-ray Crystallography : Use OLEX2 software to refine structures, particularly for resolving fluorine atom positions and torsional angles in the sulfonamide group .

- Disorder Modeling : Apply "split occupancy" tools in OLEX2 to address rotational disorder of the trifluoromethyl group .

- Data Validation : Cross-check with DFT-calculated bond lengths (e.g., S–N bond ≈ 1.63 Å) to ensure accuracy .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity?

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing further substitution to meta/para positions.

- Acidity Enhancement : The sulfonamide N–H becomes more acidic (predicted pKa ~8.5) due to fluorine’s inductive effects, facilitating deprotonation in basic media .

- Hydrogen Bonding : Fluorine atoms participate in weak C–F···H–N interactions, stabilizing crystal packing .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with sulfonamide as a rigid scaffold; focus on hydrogen bonding (e.g., S=O with serine residues) and hydrophobic pockets for fluorine atoms .

- MD Simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD (<2 Å) .

- QSAR Models : Correlate Hammett σ values of fluorine substituents with inhibitory activity against enzymes like carbonic anhydrase .

Q. How to address contradictions in spectroscopic and computational data?

- Case Example : If DFT-predicted <sup>19</sup>F NMR shifts deviate from experimental values (>5 ppm), re-optimize geometry using solvent models (e.g., PCM for DCM) .

- Error Analysis : Compare crystallographic bond angles with computed values to identify systematic errors in force fields .

- Multi-Method Validation : Cross-validate IR and Raman spectra to confirm vibrational mode assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.